molecular formula C25H22N2O2 B4076630 4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol

4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol

Cat. No.: B4076630
M. Wt: 382.5 g/mol
InChI Key: WGRFFLPOVAZMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol is a complex organic compound that features a benzene ring substituted with two hydroxyl groups and a bis(indolyl)methyl group. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol typically involves the condensation of 2-methylindole with benzene-1,3-diol under acidic conditions. The reaction proceeds through the formation of a bis(indolyl)methyl intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol involves its interaction with various molecular targets. The indole moiety is known to interact with multiple receptors and enzymes, leading to a range of biological effects. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol is unique due to its combination of indole and dihydroxybenzene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-14-23(17-7-3-5-9-20(17)26-14)25(19-12-11-16(28)13-22(19)29)24-15(2)27-21-10-6-4-8-18(21)24/h3-13,25-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRFFLPOVAZMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)O)O)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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